molecular formula C16H17NO4S B2770218 Phenyl 4-(ethylsulfonyl)benzylcarbamate CAS No. 1798156-68-9

Phenyl 4-(ethylsulfonyl)benzylcarbamate

Cat. No. B2770218
CAS RN: 1798156-68-9
M. Wt: 319.38
InChI Key: DWYRCPGOCWHBEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-(Ethylsulfonyl)Benzylcarbamate is a chemical compound with the molecular formula C16H17NO4S . It is also known as Carbamic acid, N-[[4-(ethylsulfonyl)phenyl]methyl]-, phenyl ester . The molecular weight of this compound is 319.38 .


Molecular Structure Analysis

The molecular structure of Phenyl 4-(Ethylsulfonyl)Benzylcarbamate consists of 16 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . For a more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, UPLC and more can be used .


Physical And Chemical Properties Analysis

Phenyl 4-(Ethylsulfonyl)Benzylcarbamate has a molecular weight of 319.38 . More detailed physical and chemical properties such as melting point, boiling point, and density can be determined using various analytical techniques .

Scientific Research Applications

Cyclooxygenase-2 (COX-2) Inhibition

Phenyl 4-(ethylsulfonyl)benzylcarbamate has been investigated as a potential selective COX-2 inhibitor . COX-2 is an enzyme involved in inflammation and pain pathways. By selectively inhibiting COX-2, this compound may have applications in managing inflammatory conditions, such as arthritis and certain cancers.

Anti-Inflammatory Activity

In addition to COX-2 inhibition, Phenyl 4-(ethylsulfonyl)benzylcarbamate has demonstrated good anti-inflammatory activity . Its ability to modulate inflammatory responses could be valuable in drug development for conditions like rheumatoid arthritis or inflammatory bowel diseases.

Ulcerogenic Liability Assessment

Researchers have evaluated the ulcerogenic liability of this compound, specifically focusing on its safety profile . Phenyl 4-(ethylsulfonyl)benzylcarbamate exhibited low ulcerogenic potential, making it a safer option for therapeutic use.

In Silico ADME Prediction

The compound’s physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profiles were studied in silico . Understanding these properties aids in drug design and optimization, potentially leading to improved pharmacokinetics.

Benzimidazole Derivatives

Phenyl 4-(ethylsulfonyl)benzylcarbamate belongs to a novel series of benzimidazole derivatives . These derivatives can serve as building blocks for designing new compounds with diverse biological activities.

Research and Development Endeavors

Due to its unique blend of properties, researchers can explore Phenyl 4-(ethylsulfonyl)benzylcarbamate in various research and development endeavors . Its versatility makes it a valuable asset for medicinal chemistry, pharmacology, and related fields.

Safety and Hazards

The safety data sheet for Phenyl 4-(Ethylsulfonyl)Benzylcarbamate indicates that it has some hazards associated with it. It is classified as having acute toxicity (oral, Category 4), and can cause skin corrosion/irritation . Always handle with appropriate safety measures.

properties

IUPAC Name

phenyl N-[(4-ethylsulfonylphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-2-22(19,20)15-10-8-13(9-11-15)12-17-16(18)21-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYRCPGOCWHBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CNC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.